N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide - 392241-29-1

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Catalog Number: EVT-3057734
CAS Number: 392241-29-1
Molecular Formula: C16H12N4O3S
Molecular Weight: 340.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided literature doesn't detail the synthesis of this specific compound, it highlights common strategies for synthesizing 1,3,4-thiadiazole derivatives. One prevalent method involves reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative, such as an acyl chloride, often in the presence of a dehydrating agent. [, , , , , , , , , , , , , , ]

Mechanism of Action
  • Inhibition of enzymes: Some derivatives have shown inhibitory effects on enzymes like cholinesterases. []
  • Interaction with DNA: Certain compounds might exhibit biological activity by interacting with DNA, potentially interfering with replication or transcription processes. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives

Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group at the 5-position and various halogen-substituted benzamide moieties at the 2-position. Specifically, chlorine and fluorine atoms are incorporated at the 4-position of the benzamide ring. These compounds were synthesized and tested for their in vitro anticancer activity against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines. Notably, these compounds exhibited potent cytotoxic activity, with some derivatives showing equal or even greater potency than the reference drug doxorubicin. []

Relevance: The 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives share the core 1,3,4-thiadiazole ring system with N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide. The key structural difference lies in the substituents at the 5-position of the thiadiazole ring (trifluoromethyl vs. 3-methylphenyl) and the benzamide ring (halogen substituents vs. a nitro group). This comparison highlights the impact of substituent modifications on biological activity within this class of compounds.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives

Compound Description: These compounds are characterized by a 1,3,4-thiadiazole ring with a benzylthio group at the 5-position and a 2-(4-(trifluoromethyl)phenyl)acetamide moiety at the 2-position. Different substituents were introduced on the phenyl ring of the benzylthio group to explore structure-activity relationships. These derivatives were synthesized and evaluated for their in vitro cytotoxicity against MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines. The study identified potent compounds within this series, some exhibiting superior anticancer activity compared to the reference drug imatinib. []

Relevance: Similar to N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide, the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives belong to the 1,3,4-thiadiazole class of compounds. The presence of a thioether linkage at the 5-position of the thiadiazole ring in these derivatives distinguishes them from the target compound, which has a 3-methylphenyl substituent at the same position. This structural variation underscores the versatility of the 1,3,4-thiadiazole scaffold in accommodating diverse substituents, potentially leading to a wide range of biological activities.

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives

Compound Description: This series involves modifications to the N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide scaffold. The core structure consists of a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a benzamide moiety at the 2-position. The benzamide ring is further substituted with various groups at different positions to investigate their impact on antifungal activity. These derivatives were synthesized and evaluated for their antifungal activity. The results showed that the presence of specific substituents on the benzamide ring significantly influenced the antifungal potency of the compounds. []

Relevance: These compounds are structurally analogous to N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide, sharing the 1,3,4-thiadiazole core and a benzamide substituent. The primary difference lies in the position of the methyl group on the phenyl ring attached to the thiadiazole ring (meta position in the target compound vs. para position in the related compounds) and the presence of a methoxy group instead of a nitro group on the benzamide ring. This subtle change in the substitution pattern emphasizes the importance of positional isomerism in influencing the biological activity of these compounds.

Substituted-N-(5-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-1,3, 4 - thiadiazol-2-yl)-benzamide derivatives

Compound Description: This series focuses on incorporating a coumarin moiety into the 1,3,4-thiadiazole scaffold. The compounds feature a 1,3,4-thiadiazole ring substituted at the 5-position with a (7-methyl-2-oxo-2H-chromen-4-yl)methyl group and a benzamide group at the 2-position. These derivatives were synthesized using TBTU as a coupling agent and were evaluated for their in vitro antitubercular activity against the H37Rv strain of M.Tuberculosis. The study demonstrated the potential of combining coumarin and thiadiazole moieties for developing new antitubercular agents. []

N-(4-Oxo- 2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivatives

Compound Description: These compounds are designed as analogues of combretastatin A-4, known tubulin polymerization inhibitors. The compounds are characterized by a thiazole ring linked to a thiadiazole ring, further substituted with various aryl groups. These derivatives were synthesized and evaluated for their cytotoxic activity against A-549 (lung carcinoma), HT-29 (colon carcinoma), and HeLa (cervix carcinoma) cell lines. The study results suggest that these compounds, especially those with trimethoxy substitution on the phenyl ring, exhibit promising antitubulin activity. []

Relevance: The N-(4-Oxo- 2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl) benzamide derivatives share the 1,3,4-thiadiazole moiety with N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide. The difference lies in the presence of an amino group at the 2-position of the thiadiazole ring in the related compounds, which is further substituted with a complex thiazolidinone moiety. This structural comparison highlights the potential of incorporating the 1,3,4-thiadiazole scaffold into more complex structures to explore its potential in developing novel anticancer agents.

Properties

CAS Number

392241-29-1

Product Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Molecular Formula

C16H12N4O3S

Molecular Weight

340.36

InChI

InChI=1S/C16H12N4O3S/c1-10-3-2-4-12(9-10)15-18-19-16(24-15)17-14(21)11-5-7-13(8-6-11)20(22)23/h2-9H,1H3,(H,17,19,21)

InChI Key

YPFMTVOMVONXRM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.